molecular formula C11H10N2O3 B7899977 Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate

Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B7899977
M. Wt: 218.21 g/mol
InChI Key: MIHYYEWIYDUJEP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate typically involves the reaction of imidazo[1,5-a]pyridine derivatives with ethyl formate under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate is unique due to its specific imidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties. This structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Biological Activity

Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazo[1,5-a]pyridine core, characterized by a fused ring system containing nitrogen atoms. Its molecular formula is C11H10N2O3C_{11}H_{10}N_2O_3, and it includes a formyl group (-CHO) and an ethyl ester (-COOC_2H_5), which contribute to its biological reactivity and potential pharmacological effects .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, resulting in diverse physiological effects .

Potential Targets:

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : It may bind to certain receptors, modulating their activity and influencing cellular responses .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties, making them candidates for further development as antimicrobial agents .
  • Anticancer Potential : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating potential for use in cancer therapy .
  • Anti-inflammatory Effects : The compound may interact with inflammatory pathways, suggesting its utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylateSimilar imidazo coreDifferent substitution pattern affecting reactivity
Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylateBromo substitutionPotentially higher reactivity due to halogen presence
Ethyl 3-methyl[1,3]thiazolo[3,2-a]benzimidazole-2-carboxylateThiazole ringDistinct biological profile due to thiazole incorporation

This table illustrates how variations in structure can influence the compound's biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

  • Antimicrobial Activity : A study demonstrated that certain derivatives exhibited significant antibacterial effects against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed that some derivatives induced apoptosis in various cancer cell lines. The study highlighted the importance of structural modifications in enhancing cytotoxic efficacy .
  • Anti-inflammatory Properties : Research indicated that the compound could inhibit pro-inflammatory cytokines in cellular models of inflammation. This suggests a potential role in managing inflammatory diseases .

Properties

IUPAC Name

ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)10-8-5-3-4-6-13(8)9(7-14)12-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHYYEWIYDUJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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